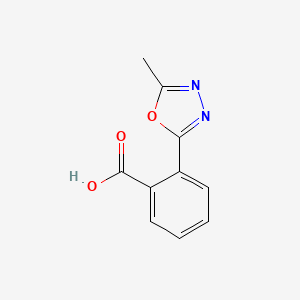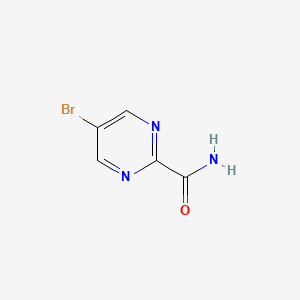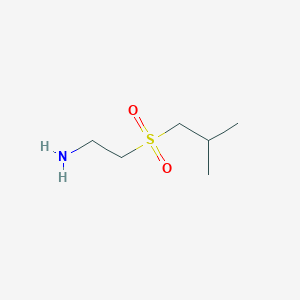![molecular formula C11H16N2O B1519192 N-[(2-aminophenyl)methyl]-N-ethylacetamide CAS No. 1087792-25-3](/img/structure/B1519192.png)
N-[(2-aminophenyl)methyl]-N-ethylacetamide
Vue d'ensemble
Description
N-[(2-Aminophenyl)methyl]-N-ethylacetamide (NAPMEA) is an organic compound that has been widely studied for its various applications in scientific research. This compound is a white solid with a molecular formula of C10H15N3O and a molecular weight of 191.25 g/mol. NAPMEA is a derivative of acetamide, a widely-used chemical in the pharmaceutical and agricultural industries, and is a member of the aminophenylmethyl family of compounds.
Applications De Recherche Scientifique
Anti-Cancer Drug Design
The compound has been studied for its potential as an anti-cancer agent. Its synthesis and structural characterization, including X-ray diffraction (XRD) studies, suggest that it can interact with target proteins in the body, which is crucial for chemotherapy drugs . The compound’s ability to form stable intermolecular interactions within its crystal structure, as revealed by Hirshfeld surface analysis, is significant for its stability and effectiveness as a drug .
Molecular Docking Studies
Molecular docking analysis is used to predict the interaction between a drug and its target receptor. N-(2-aminophenyl)methyl-N-ethylacetamide has been subjected to such studies to understand its potential binding affinities, which is essential for the development of new pharmaceuticals .
Density Functional Theory (DFT) Analysis
DFT studies provide insights into the electronic properties of molecules, which are important for understanding their reactivity and interaction with biological targets. The compound has been analyzed using DFT to calculate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of its potential as a drug candidate .
Synthesis and Pharmacological Activities
Research into the synthesis and pharmacological activities of phenoxy acetamide derivatives, including N-(2-aminophenyl)methyl-N-ethylacetamide, has been conducted to explore their therapeutic potential. These studies aim to design new pharmaceuticals or improve existing ones by understanding the effects of these compounds at the molecular level .
Drug Efficacy and Safety
The safety and efficacy of drugs are paramount in medicinal chemistry. Investigations into the compound’s physicochemical properties and its interactions with functional groups are crucial for designing safer and more effective drugs. This compound’s study contributes to the growing knowledge of disease and drug design .
Chemotherapy Treatment Optimization
An effective chemotherapy drug must reach its target receptor and achieve the desired treatment goal. The compound’s study involves observing how modifications to its molecular structure impact its biological actions, which is key to optimizing chemotherapy treatments .
Propriétés
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(9(2)14)8-10-6-4-5-7-11(10)12/h4-7H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPMJECFFYZQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-aminophenyl)methyl]-N-ethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)
![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)


![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)



